molecular formula C13H15N3O2 B11806547 Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11806547
M. Wt: 245.28 g/mol
InChI Key: NQABSKXTGDSJNY-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methyl ester, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by esterification to form the methyl ester derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl ester, and a dimethylphenyl group makes it a versatile compound for various applications.

Biological Activity

Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C12H14N4O2
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 1264041-10-2

1. Antiviral Activity

Research has indicated that pyrazole derivatives exhibit potential antiviral properties. For instance, a study focusing on pyrazole-based compounds found that certain analogs showed significant inhibitory effects against HIV-1 replication. The structure of this compound may contribute to its activity against viral pathogens, although specific data on this compound's efficacy against HIV remains limited .

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. A series of studies have demonstrated that compounds with similar structures possess selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, certain pyrazoles exhibited a high selectivity index for COX-2, suggesting potential therapeutic applications in treating inflammatory diseases .

3. Anticancer Potential

Preliminary investigations into the anticancer properties of pyrazole derivatives have shown promise. Compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

SubstituentEffect on Activity
Amino GroupEnhances antiviral activity
Methyl GroupsModulate lipophilicity and selectivity for COX enzymes
CarboxylateImportant for binding affinity and solubility

Case Study 1: Antiviral Screening

In a study assessing the antiviral activity of pyrazole derivatives, this compound was included in a library screening against HIV. The compound showed moderate activity with an EC50 value indicating effective inhibition of viral replication without significant cytotoxicity .

Case Study 2: Anti-inflammatory Testing

A series of pyrazole derivatives were tested for their COX inhibitory effects using carrageenan-induced paw edema models in rats. This compound demonstrated notable anti-inflammatory action compared to standard drugs like celecoxib, suggesting its potential as a safer alternative with fewer side effects .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

methyl 5-amino-1-(2,5-dimethylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-8-4-5-9(2)11(6-8)16-12(14)10(7-15-16)13(17)18-3/h4-7H,14H2,1-3H3

InChI Key

NQABSKXTGDSJNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C=N2)C(=O)OC)N

Origin of Product

United States

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